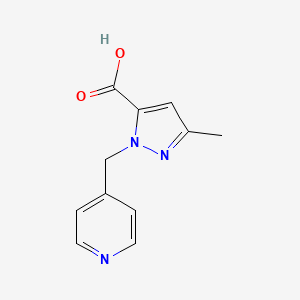![molecular formula C22H26ClN3O4S B2506974 N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(3-(dimethylamino)propyl)-3-phenoxypropanamide hydrochloride CAS No. 1190023-83-6](/img/structure/B2506974.png)
N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(3-(dimethylamino)propyl)-3-phenoxypropanamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(3-(dimethylamino)propyl)-3-phenoxypropanamide hydrochloride" is a chemically synthesized molecule that appears to be designed for pharmacological purposes, potentially as an antiallergy or anti-inflammatory agent. This compound is not directly mentioned in the provided papers, but its structure suggests it may share pharmacological properties with the compounds discussed in the papers, such as antiallergy, anti-inflammatory, or antifungal activities.
Synthesis Analysis
The synthesis of related thiazole-containing compounds typically involves the reaction of appropriate precursors such as acetophenone or chloroacetylbenzene with thiourea to form aminothiazoles, which are then further reacted to produce the desired compounds . For example, the synthesis of N-(4-substituted-thiazolyl)oxamic acid derivatives involves condensation with ethyloxalyl chloride . Similarly, the synthesis of N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides involves the formation of a dihydropyrazolo[4,3-c][1,2]benzothiazine moiety . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of thiazole-containing compounds is characterized by the presence of a thiazole ring, which is a heterocyclic compound containing both sulfur and nitrogen . The presence of substituents on the thiazole ring, as well as the incorporation of additional heterocyclic systems, can significantly affect the chemical and pharmacological properties of these compounds .
Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions, including nucleophilic substitution and condensation with other reagents to form fused ring systems such as s-triazolo and 1,2,4-oxadiazolo . The reactivity of these compounds can be exploited to synthesize a wide range of derivatives with potential biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of different substituents can lead to variations in these properties, which in turn can affect their biological activity and pharmacokinetics . The compounds' characterization often involves spectroscopic methods such as infrared spectroscopy, NMR spectroscopy, and mass spectrometry .
Aplicaciones Científicas De Investigación
Corrosion Inhibition
- Experimental and Theoretical Studies on Benzothiazole Derivatives : Two benzothiazole derivatives were synthesized and evaluated for their corrosion inhibiting effect on steel in a hydrochloric acid solution. These derivatives showed higher inhibition efficiencies and stability compared to previously reported inhibitors, with their adsorption mechanism involving both physical and chemical means. Quantum chemical parameters were also calculated to correlate theoretical and experimental results (Hu et al., 2016).
Antimicrobial and Anti-inflammatory Activities
- Synthesis of Novel Dipodal-Benzimidazole, Benzoxazole, and Benzothiazole Derivatives : New derivatives were prepared and screened for antimicrobial activity. These compounds showed excellent broad-spectrum antimicrobial activity against bacterial and fungal strains. The study emphasizes the potential of these heterocyclic compounds in developing new antimicrobial agents (Padalkar et al., 2014).
Antioxidant Activity
- Antioxidant Activity of Benzoxazolinonic and Benzothiazolinonic Derivatives : A series of benzazolone compounds were synthesized and evaluated for their antioxidant activity by inhibiting lipid peroxidation. The study highlighted the potential of phenolic compounds within this series for significant antioxidant activities and their protective action against cytotoxicity in endothelial cells (Yekini et al., 2009).
Synthesis and Characterization of Derivatives
- Reactions of Anthranilamide with Isocyanates : A method for synthesizing 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one and 3,4-dihydro-2H,6H-[1,3]oxazino[2,3-b]quinazolin-6-one was developed. This study contributes to the synthetic chemistry of heterocyclic compounds and their potential applications in various fields (Chern et al., 1988).
Propiedades
IUPAC Name |
N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenoxypropanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S.ClH/c1-24(2)10-6-11-25(21(26)9-12-27-16-7-4-3-5-8-16)22-23-17-13-18-19(29-15-28-18)14-20(17)30-22;/h3-5,7-8,13-14H,6,9-12,15H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AETVKICPCPKANT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=CC3=C(C=C2S1)OCO3)C(=O)CCOC4=CC=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

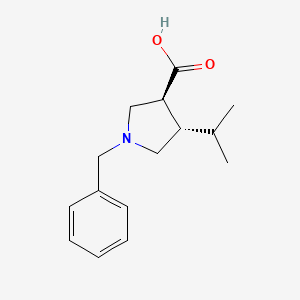
![N-((6-(4-chlorophenyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)cyclopropanecarboxamide](/img/structure/B2506892.png)
![(E)-[1-(4-chlorophenyl)-3-[(4-methylphenyl)sulfanyl]propylidene](methoxy)amine](/img/structure/B2506893.png)
![N-(sec-butyl)-1-(4-{[(4-methoxyphenyl)sulfonyl]amino}benzoyl)piperidine-4-carboxamide](/img/structure/B2506895.png)
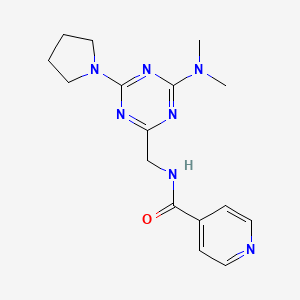
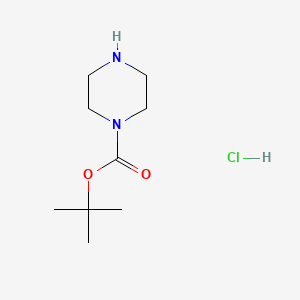

![2-{[2-(Hydroxymethyl)pyrrolidin-1-yl]methyl}cycloheptan-1-one hydrochloride](/img/structure/B2506902.png)

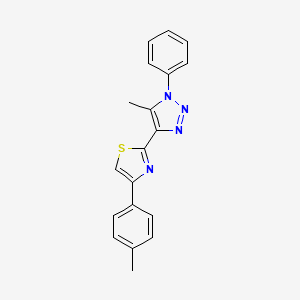
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-fluorobenzamide](/img/structure/B2506908.png)


